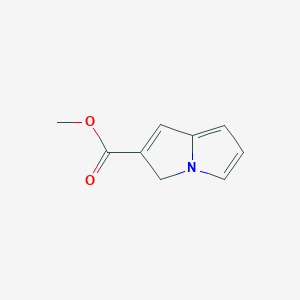

Methyl 3H-pyrrolizine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3H-pyrrolizine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXDDCWPCOETQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514926 | |

| Record name | Methyl 3H-pyrrolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-78-1 | |

| Record name | Methyl 3H-pyrrolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyrrolizine Core Structures in Synthetic and Mechanistic Organic Chemistry

The pyrrolizine ring system is a privileged heterocyclic scaffold in organic chemistry, primarily due to its prevalence in a wide range of biologically active natural products, particularly pyrrolizidine (B1209537) alkaloids. wikipedia.orgnih.gov These alkaloids are produced by numerous plant species as a defense mechanism against herbivores. nih.gov The core structure of pyrrolizine consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead. nih.gov This arrangement results in a unique electronic and steric environment that dictates its chemical reactivity.

In synthetic and mechanistic organic chemistry, the pyrrolizine core is of significant interest for several reasons:

Structural Diversity: The pyrrolizine skeleton can be substituted at various positions, leading to a vast library of derivatives with distinct properties. This diversity is a key driver for its exploration in drug discovery programs.

Reactivity: The electron-rich nature of the pyrrole (B145914) ring, combined with the strain of the bicyclic system, imparts unique reactivity to the pyrrolizine core. It can participate in a variety of chemical transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. rsc.orgrsc.org

Biological Activity: Pyrrolizine derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. pharaohacademy.comnih.gov This has spurred considerable research into the synthesis of novel pyrrolizine-based compounds with therapeutic potential.

The study of different isomers of the pyrrolizine core, such as the 1H, 3H, and 5H tautomers, is crucial for understanding their relative stabilities and reactivity patterns. The position of the double bonds within the bicyclic system significantly influences the molecule's aromaticity and, consequently, its chemical behavior.

Rationale for Dedicated Research on Methyl 3h Pyrrolizine 2 Carboxylate As a Model System

While a vast number of complex pyrrolizine derivatives exist, the selection of a simplified model system is often essential for fundamental mechanistic studies. Methyl 3H-pyrrolizine-2-carboxylate is an ideal candidate for such research due to a combination of structural and functional features:

Defined Regiochemistry: The 3H-pyrrolizine tautomer provides a specific and well-defined platform for studying reactions at the sp3-hybridized carbon and the adjacent double bond. This avoids the complexities that can arise from tautomeric equilibria present in other pyrrolizine isomers.

Activating Ester Group: The methyl carboxylate group at the 2-position is a key feature. As an electron-withdrawing group, it significantly influences the electronic properties of the pyrrolizine ring system. This substituent can direct the regioselectivity of electrophilic and nucleophilic attacks and can also serve as a handle for further synthetic transformations.

Synthetic Accessibility: The synthesis of relatively simple pyrrolizine esters is often more straightforward than the total synthesis of complex natural products. This accessibility allows for the preparation of sufficient quantities of the model compound for detailed spectroscopic and reactivity studies.

Foundation for More Complex Syntheses: Understanding the fundamental reactivity of Methyl 3H-pyrrolizine-2-carboxylate provides a solid foundation for the design of synthetic routes to more complex and biologically relevant pyrrolizine derivatives. The knowledge gained from this model system can be extrapolated to predict the behavior of more highly substituted analogues.

By focusing on a well-defined model system like Methyl 3H-pyrrolizine-2-carboxylate, researchers can systematically probe the intrinsic chemical properties of the 3H-pyrrolizine core without the interference of other complex functional groups.

Historical Context of Pyrrolizine Synthesis and Fundamental Reactivity Investigations

Retrosynthetic Analysis of the Methyl 3H-pyrrolizine-2-carboxylate Skeleton

A retrosynthetic approach to Methyl 3H-pyrrolizine-2-carboxylate involves disconnecting the molecule into simpler, readily available starting materials. The primary disconnection points are typically within the bicyclic ring system and at the ester functional group.

Disconnection of the Ester Group: The most straightforward retrosynthetic step is the disconnection of the methyl ester, leading back to the corresponding pyrrolizine-2-carboxylic acid. This transformation is a standard esterification reaction. masterorganicchemistry.comyoutube.com

Disconnection of the Pyrrolizine Core: The 5,5-bicyclic pyrrolizine ring system can be disconnected in several ways. A common strategy involves breaking one of the C-N bonds or C-C bonds that form the second five-membered ring. This often leads back to a substituted pyrrole or pyrroline (B1223166) precursor. For instance, a C-N bond cleavage might reveal a pyrrole derivative with a four-carbon side chain at the C-2 position, which can be cyclized to form the second ring. A potential retrosynthetic pathway for a related pyrrolizidine derivative identifies methyl (R)-3-(N-methylamino)-4-hydroxybutanoate as a key intermediate, highlighting a strategy that builds the rings sequentially. core.ac.uk

Exploration of Precursor Systems and Starting Materials for Pyrrolizine Ring Assembly

The pyrrolizine skeleton is typically assembled from precursors that already contain a pyrrole or pyrrolidine ring, or from acyclic precursors that form the rings in a sequential or convergent manner.

From Cyclic Precursors:

Pyrrole Derivatives: Readily available pyrrole-2-carboxaldehydes are common starting materials. nih.gov These can be elaborated into more complex structures that are primed for cyclization to form the second ring. nih.govresearchgate.net N-Boc pyrrole has also been utilized in the synthesis of related structures. nih.gov

Proline and Pyroglutamic Acid: Chiral pool starting materials like L-proline and (S)-pyroglutamic acid are frequently employed, especially for stereocontrolled syntheses of the saturated pyrrolizidine core, which can be a precursor to the unsaturated pyrrolizine system. nih.govthieme-connect.com These provide a robust way to control the stereochemistry of the final product.

Pyrrolines: Functionalized pyrrolines can serve as intermediates, which are then cyclized to form the bicyclic pyrrolizine structure. rsc.orgnsf.gov

From Acyclic Precursors: While less common for direct pyrrolizine synthesis, acyclic precursors can be used to construct the initial pyrrole or pyrrolidine ring, which is then further functionalized and cyclized. The biosynthesis of related pyrrolizidine alkaloids, for example, proceeds from the acyclic precursor putrescine. mdpi.comrsc.org

Achieving stereocontrol is crucial when synthesizing chiral derivatives of pyrrolizine. For Methyl 3H-pyrrolizine-2-carboxylate, controlling the stereochemistry at the bridgehead carbons and any substituents is a key challenge.

Catalytic Enantioselective Synthesis: An isothiourea-catalyzed intramolecular Michael addition-lactonisation approach has been shown to produce cis-pyrrolizine carboxylate derivatives with excellent stereocontrol. nih.gov

Anionic Cyclization: A stereocontrolled anionic cyclization reaction, starting from inexpensive proline and epichlorohydrin, has been developed for producing stereoisomers of 7a-substituted pyrrolizidine derivatives. thieme-connect.com The chirality of the side chain directs the stereochemical outcome of the cyclization.

Three-Component Reactions: Diastereoselective synthesis of related spirocyclic pyrrolizidines has been achieved through one-pot, three-component 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org This highlights the power of multicomponent reactions in building molecular complexity with stereocontrol.

Established Synthetic Routes and Detailed Mechanistic Considerations

Several synthetic routes have been established for the construction of the pyrrolizine core and the introduction of the methyl carboxylate group.

The key step in any synthesis of a pyrrolizine derivative is the formation of the bicyclic ring system. A variety of cyclization reactions have been employed to achieve this.

Intramolecular Michael Addition: A prominent method involves an intramolecular Michael addition. For example, a pyrrole-derived enone acid can undergo an isothiourea-catalyzed intramolecular Michael addition, followed by lactonisation, to form a tricyclic intermediate which, upon ring-opening, yields the desired pyrrolizine carboxylate. nih.gov

Radical Cyclizations: Iminyl radical cyclizations, pioneered by Zard, offer a powerful method for constructing pyrroline rings, which can be precursors to the pyrrolizine system. nsf.gov Copper-catalyzed radical cascade cyclizations of N-substituted pyrrole-2-carboxaldehydes with maleimides have also been developed to synthesize fused-ring pyrrolizine derivatives. researchgate.net

Palladium-Catalyzed Cyclization: A stereoselective synthesis of (-)-trachelanthamidine, a pyrrolizidine alkaloid, utilizes a palladium-catalyzed cyclization as the key step. researchgate.net

Base-Promoted Cyclization: The use of strong bases like potassium tert-butoxide (t-BuOK) can promote the cyclization of suitably functionalized pyrrolidine intermediates to form the second ring of the pyrrolizine core. nih.gov

A summary of selected cyclization strategies is presented below:

| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Features |

| Intramolecular Michael Addition | Isothiourea (e.g., Benzotetramisole) | Pyrrole-derived enone acid | High stereocontrol, forms cis-pyrrolizine derivatives. nih.gov |

| Anionic Cyclization | LiHMDS | Proline derivative with side chain | Stereochemistry controlled by the chiral side chain. thieme-connect.com |

| Radical Cascade Cyclization | Copper catalyst / Di-tert-butyl peroxide | N-substituted pyrrole-2-carboxaldehydes and maleimides | Atom-economic, forms fused tricyclic pyrrolizine frameworks. researchgate.net |

| Iminyl Radical Cyclization | Microwave irradiation | O-Phenyloximes tethered to alkenes | Forms functionalized pyrrolines as intermediates. nsf.gov |

| Base-Promoted Cyclization | t-BuOK | Mesylated pyrrolidine intermediate | A common method in alkaloid synthesis. nih.gov |

The final step in the synthesis of Methyl 3H-pyrrolizine-2-carboxylate is typically the installation of the methyl ester group at the C-2 position. This is usually accomplished by esterifying the corresponding carboxylic acid.

Fischer Esterification: This is a classic and cost-effective method for converting a carboxylic acid to an ester using an excess of the alcohol (in this case, methanol) and an acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, driven to completion by using an excess of the alcohol and/or by removing the water that is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. youtube.com

Steglich Esterification: For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, the Steglich method provides a milder alternative. This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its high yields and suppression of side products, even with sterically hindered substrates. organic-chemistry.org

From Other Functional Groups: In some synthetic strategies, the carboxylate group may be introduced via the ring-opening of an intermediate. For instance, a pyrrolizine dihydropyranone intermediate can be ring-opened with methanol (B129727) to directly yield the methyl ester product in excellent yield and enantioselectivity. nih.gov

Novel Synthetic Approaches and Catalyst Development for Efficient Synthesis

The efficient synthesis of Methyl 3H-pyrrolizine-2-carboxylate and its derivatives is pivotal for their application in various fields. Modern synthetic strategies are increasingly focused on achieving high levels of control over the chemical reaction, leading to the desired product with minimal byproducts.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The construction of the pyrrolizine core often relies on powerful reactions such as [3+2] cycloadditions, where control over selectivity is paramount. nih.gov

1,3-Dipolar Cycloaddition: A fundamental and widely employed method for constructing the five-membered pyrrolidine ring within the pyrrolizine scaffold is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, which acts as the 1,3-dipole, and a dipolarophile. Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids like L-proline with carbonyl compounds. nih.govresearchgate.net The reaction's versatility allows for the synthesis of a diverse range of spiro- and fused N-heterocycles. nih.gov

The chemo- and regioselectivity of the process can be influenced by the reaction conditions. For instance, in the non-catalytic [3+2]-annulation to form certain pyrrolo-imidazoles, the choice of solvent and temperature plays a crucial role in directing the reaction pathway. mdpi.com The stereochemical outcome of these cycloadditions is also of significant interest, with the predefined stereochemistry of the starting amino acid often dictating the stereochemistry of the newly formed chiral centers in the product. mdpi.com

Carbocyclization of N-alkynyl Proline Carboxylates: A notable and efficient method for preparing 1H-pyrrolizine carboxylates involves the KHMDS-induced carbocyclization of N-alkynyl proline carboxylates. This approach proceeds under mild conditions and offers high efficiency. researchgate.net

Application of Sustainable Chemistry Principles in Synthesis

The principles of sustainable or "green" chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like Methyl 3H-pyrrolizine-2-carboxylate. semanticscholar.orgresearchgate.net

Green Solvents and Catalysts: A key aspect of sustainable synthesis is the replacement of conventional, often hazardous, solvents with more environmentally benign alternatives. semanticscholar.org Water, ethanol (B145695), and ionic liquids are prominent examples of green solvents utilized in the synthesis of pyrrole derivatives. semanticscholar.orgmdpi.com The use of heterogeneous catalysts, such as nanoparticles and metal salts, is another green approach that facilitates easier separation and recycling of the catalyst, thereby reducing waste. nih.gov For instance, the synthesis of certain pyridine (B92270) derivatives has been successfully achieved in eucalyptol, a bio-based solvent, without the need for a catalyst. mdpi.com

Multicomponent Reactions (MCRs): MCRs are a cornerstone of green chemistry as they enhance atom economy and procedural efficiency by combining multiple reactants in a single step to form a complex product. researchgate.net The synthesis of various heterocyclic scaffolds, including those related to the pyrrolizine core, has been achieved through MCRs, often under solvent-free conditions or in green solvents. researchgate.netmdpi.com

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance the selectivity of reactions for synthesizing spiro[pyrrolidine-2,3′-oxindoles]. mdpi.comresearchgate.net This technique often allows for shorter reaction times and can be more energy-efficient than conventional heating methods. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Protocols

The optimization of reaction parameters is a critical step in developing a robust and high-yielding synthesis. Key factors that are typically investigated include the choice of base, solvent, temperature, and reaction time.

Influence of Base and Solvent: In the synthesis of 1H-pyrrolizine carboxylates via the carbocyclization of N-alkynyl proline carboxylates, the selection of the base and solvent system is crucial for achieving high yields. A study systematically evaluated various bases and solvents, with the results summarized in the table below. researchgate.net While bases like KH and LDA led to decomposition, and KOt-Bu was ineffective, n-BuLi showed some activity. researchgate.net The breakthrough came with the use of KHMDS, which provided the desired product in excellent yield. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of a 1H-pyrrolizine Carboxylate Derivative researchgate.net

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KH (1.0) | MeCN | rt | 2 | Decomposition |

| 2 | KH (1.0) | Toluene (B28343) | rt | 2 | No reaction |

| 3 | KOt-Bu (1.0) | THF | rt | 2 | No reaction |

| 4 | LDA (1.0) | THF | -78 to rt | 2 | Decomposition |

| 5 | n-BuLi (1.0) | THF | -78 to rt | 2 | 10 |

| 6 | n-BuLi (2.0) | THF | -78 to rt | 2 | 15 |

| 7 | KHMDS (1.0) | MeCN | rt | 2 | 30 |

| 8 | KHMDS (1.0) | THF | rt | 2 | 80 |

| 9 | KHMDS (1.0) | Dioxane | rt | 2 | 75 |

| 10 | KHMDS (1.0) | Toluene | rt | 2 | 90 |

| 11 | KHMDS (2.0) | Toluene | rt | 1 | 92 |

| 12 | KHMDS (0.5) | Toluene | 0-25 | 0.5 | 99 |

| 13 | KHMDS (0.25) | Toluene | 0-25 | 2 | 45 |

This interactive table summarizes the optimization of reaction conditions for the synthesis of a model 1H-pyrrolizine carboxylate. The data highlights the superior performance of KHMDS in toluene.

The optimized protocol, using a catalytic amount of KHMDS (0.5 equivalents) in toluene at a temperature ranging from 0 to 25 °C, afforded the product in a near-quantitative yield of 99% within just 30 minutes. researchgate.net This demonstrates a highly efficient and optimized protocol for the synthesis of the pyrrolizine carboxylate core.

Further examples of optimization can be found in the synthesis of other heterocyclic systems. For instance, in the preparation of certain pyrrol-2-ones, a combination of ethanol and citric acid was identified as the optimal condition, significantly improving yields compared to other catalysts and solvent systems. researchgate.net Similarly, shortening reaction times and increasing yields in the synthesis of pyridine-3-carboxylates have been achieved by switching from traditional solvent systems to polar aprotic solvents and employing a more effective catalyst system.

Reactivity Profiles of the Pyrrolizine Core System

The reactivity of the 3H-pyrrolizine ring is dictated by its electronic nature, which combines features of both pyrrole and diene systems. The presence of the nitrogen lone pair significantly influences the electron density of the bicyclic structure, rendering it an electron-rich heterocycle.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems. masterorganicchemistry.com The pyrrolizine ring, particularly the five-membered pyrrole-like portion, is highly activated towards electrophiles, even more so than benzene. researchgate.netmasterorganicchemistry.com The general mechanism involves a two-step process: the initial attack by the π-electrons of the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the rapid loss of a proton from the site of attack to restore aromaticity. masterorganicchemistry.com

For the 3H-pyrrolizine system, the positions most susceptible to electrophilic attack are those that lead to the most stable carbocation intermediate. The electron-donating nitrogen atom effectively stabilizes positive charge on adjacent carbons. Therefore, electrophilic substitution is predicted to occur preferentially on the pyrrole-like ring. The presence of substituents, such as the methyl carboxylate group, can influence the regioselectivity of these reactions.

| Reaction Type | Reagent/Catalyst | Electrophile (E+) | General Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro-3H-pyrrolizine derivative |

| Halogenation | Br₂ or Cl₂ / Lewis Acid (optional) | Br⁺ or Cl⁺ | Halo-3H-pyrrolizine derivative |

| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | R-C=O⁺ | Acyl-3H-pyrrolizine derivative |

| Sulfonation | SO₃ / H₂SO₄ | SO₃H⁺ | 3H-pyrrolizine sulfonic acid |

While highly reactive towards electrophiles, electron-rich heterocycles like pyrrole are generally poor substrates for nucleophilic aromatic substitution (SNAг). youtube.com However, the 3H-pyrrolizine system contains an imine-like double bond within the five-membered ring, which can be susceptible to nucleophilic addition, particularly if the ring is activated by electron-withdrawing groups or under specific reaction conditions.

Nucleophilic substitution reactions on the pyrrolizine ring are uncommon unless a good leaving group is present at a suitable position. youtube.com In such cases, a strong nucleophile can displace the leaving group. The reaction is more feasible on six-membered nitrogen heterocycles like pyridine, which are more electron-deficient. youtube.com For the 3H-pyrrolizine system, such reactions would likely require harsh conditions or specific activation of the substrate.

Research on related 3H-pyrrolizines has shown reactions with acetylenedicarboxylic esters, which proceed via a proposed mechanism involving nucleophilic attack from the pyrrolizine, leading to the formation of more complex structures. rsc.org This highlights the nucleophilic character of the 3H-pyrrolizine system itself, which reacts with potent electrophiles. rsc.org

Transformations Involving the Methyl Carboxylate Moiety

The methyl carboxylate group at the C-2 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of pyrrolizine derivatives. youtube.comorganic-chemistry.org

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. masterorganicchemistry.comresearchgate.net

Acid-catalyzed hydrolysis: This is a reversible equilibrium process. The reaction is driven to completion by using a large excess of water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base (e.g., NaOH) is used, resulting in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For Methyl 3H-pyrrolizine-2-carboxylate, this allows for the exchange of the methyl group for other alkyl or aryl groups. organic-chemistry.org This reaction is typically performed using the desired alcohol as the solvent to drive the equilibrium toward the product. masterorganicchemistry.com Various catalysts, including scandium(III) triflate (Sc(OTf)₃), have been shown to be effective for transesterification reactions. organic-chemistry.org

| Transformation | Reagents | Product Functional Group | Notes |

| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid | Irreversible process. masterorganicchemistry.com |

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | Reversible equilibrium. researchgate.net |

| Transesterification | R'-OH, Acid or Base catalyst (e.g., H₂SO₄, NaOR') | New Ester (R-COOR') | Often uses the alcohol as solvent. masterorganicchemistry.comorganic-chemistry.org |

The ester group is susceptible to reduction by powerful reducing agents. nih.gov

Reduction to Alcohol: The most common transformation is the reduction of the methyl ester to a primary alcohol, 2-(hydroxymethyl)-3H-pyrrolizine. This is typically achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). solubilityofthings.comfiveable.me

Exhaustive Reduction to Methyl Group: Under certain conditions, the ester can be completely reduced to a methyl group. organic-chemistry.orgresearchgate.net For instance, catalytic systems involving boronic acids and ammonia (B1221849) borane (B79455) have been reported for the one-step reduction of esters to methyl groups. researchgate.net

The oxidation of an ester functional group is not a common transformation in synthetic organic chemistry. The carbon of the carboxyl group is already in a high oxidation state. However, the adjacent pyrrolizine ring system could be susceptible to oxidation, potentially leading to ring-opened products or aromatization depending on the oxidant and reaction conditions.

| Reduction Type | Reagent(s) | Product Functional Group |

| Partial Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in some cases nih.govfiveable.me | Primary Alcohol |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) nih.gov | Aldehyde (at low temperatures) |

| Complete Reduction | HSiEt₃, B(C₆F₅)₃ organic-chemistry.org or Boronic acid/Ammonia borane researchgate.net | Methyl Group |

The methyl carboxylate group and its derivatives (the carboxylic acid from hydrolysis or the alcohol from reduction) serve as key intermediates for a variety of functional group interconversions (FGIs). solubilityofthings.comimperial.ac.uk These transformations allow for the introduction of diverse functionalities at the C-2 position of the pyrrolizine ring.

Starting from the carboxylic acid (obtained via hydrolysis), one can form:

Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amides: By reacting the acyl chloride with a primary or secondary amine. solubilityofthings.com

Other Esters: Via Fischer esterification with different alcohols. researchgate.net

Starting from the primary alcohol (obtained via reduction), one can form:

Alkyl Halides: Using reagents like PBr₃ for bromides or SOCl₂ for chlorides.

Aldehydes: Through mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC). imperial.ac.uk

Ethers: Via Williamson ether synthesis.

These interconversions dramatically expand the synthetic utility of Methyl 3H-pyrrolizine-2-carboxylate, enabling the creation of a wide range of analogs for further study. researchgate.net

Cycloaddition Reactions and Pericyclic Transformations

The 3H-pyrrolizine core is known to participate in cycloaddition reactions, a class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules. While specific studies on methyl 3H-pyrrolizine-2-carboxylate are limited, the reactivity of the parent 3H-pyrrolizine system provides valuable insights.

Research has shown that 3H-pyrrolizines can react with acetylenedicarboxylic esters. For instance, the reaction of 3H-pyrrolizine with dimethyl acetylenedicarboxylate (B1228247) can lead to various products depending on the reaction conditions. rsc.orgrsc.org One notable transformation is the [3+2] cycloaddition, where the 3H-pyrrolizine acts as a 1,3-dipole. This type of reaction has been utilized in the synthesis of more complex pyrrolizine derivatives. researchgate.netacs.orgnih.gov

Furthermore, the generation of 2-methide-2H-pyrroles from pyrrole-2-carbinols and their subsequent [6+2]-cycloaddition with various partners is a known strategy for constructing the dihydropyrrolizine framework. acs.orgnih.gov Although not directly involving methyl 3H-pyrrolizine-2-carboxylate as a starting material, these studies highlight the potential of the pyrrolizine scaffold to undergo cycloaddition reactions.

A summary of relevant cycloaddition reactions involving the broader class of pyrrolizines is presented in the table below.

| Reactants | Reaction Type | Product Type | Reference |

| 3H-Pyrrolizine and Dimethyl Acetylenedicarboxylate | Photochemical Addition | 7-azatricyclo nih.govtandfonline.comdecatriene-3,4-dicarboxylates | rsc.org |

| Ninhydrin, α-Amino Acid, and Dipolarophiles | (3+2) Dipolar Cycloaddition | Spiro Pyrrole/Pyrrolizine Derivatives | researchgate.netacs.org |

| Cyclic Nitrone and Unsaturated Lactones | 1,3-Dipolar Cycloaddition | Pyrrolizidine Alkaloids | nih.gov |

| 1H-Pyrrole-2-carbinols and Aryl Acetaldehydes | [6+2]-Cycloaddition | Densely Substituted 2,3-Dihydro-1H-pyrrolizin-3-ols | acs.orgnih.gov |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. While specific metal-catalyzed reactions involving methyl 3H-pyrrolizine-2-carboxylate are not extensively documented, the principles of C-H bond functionalization on related pyrrole systems suggest potential pathways. rsc.org

The divergent synthesis of pyrrolizine derivatives has been achieved through C-H bond functionalization of N-alkoxycarbamoyl pyrroles with CF3-ynones. rsc.org This process, initiated by C-H bond activation, leads to a cascade reaction forming the pyrrolizine core. Such strategies could potentially be adapted for the further functionalization of the methyl 3H-pyrrolizine-2-carboxylate scaffold.

The broader field of transition metal-catalyzed reactions on pyrazine (B50134) rings, which share some electronic similarities with pyrroles, includes well-established methods like Suzuki, Heck, and Sonogashira couplings for C-C bond formation. These reactions typically require a halide or triflate handle on the heterocyclic ring, which could be a potential synthetic target derived from methyl 3H-pyrrolizine-2-carboxylate for further elaboration.

Radical Reactions and Photochemical Transformations

The photochemical reactivity of the 3H-pyrrolizine system has been explored, particularly in the context of cycloaddition reactions. The photochemical addition of dimethyl acetylenedicarboxylate to 3H-pyrrolizine yields specific tricyclic products. rsc.org This reaction proceeds via a different mechanism than the thermal counterpart and highlights the role of light in accessing unique chemical transformations.

Upon irradiation, 3H-pyrrolizine can be excited to a higher energy state, enabling it to react with suitable partners. In the case of dimethyl acetylenedicarboxylate, this leads to the formation of 7-azatricyclo nih.govtandfonline.comdecatriene-3,4-dicarboxylates in low yields. rsc.org The study also reported the formation of maleate (B1232345) and fumarate (B1241708) derivatives as side products. rsc.org

While specific radical or photochemical reactions starting from methyl 3H-pyrrolizine-2-carboxylate have not been detailed in the reviewed literature, the foundational knowledge of 3H-pyrrolizine photochemistry provides a basis for future investigations into the light-induced transformations of this specific ester derivative.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Methyl 3h Pyrrolizine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the hydrogen and carbon frameworks of a molecule.

In the ¹H NMR spectrum of a related pyrrolizine derivative, distinct signals corresponding to the different protons in the molecule are observed. For instance, the protons of the pyrrole (B145914) ring typically appear as multiplets in the aromatic region of the spectrum, while the methyl ester protons would present as a sharp singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show separate peaks for each unique carbon atom, with their chemical shifts indicating their electronic environment. For example, the carbonyl carbon of the ester group is characteristically found at a high chemical shift value (downfield), while the methyl carbon of the ester appears at a much lower chemical shift (upfield). The carbon atoms within the pyrrolizine ring system will have chemical shifts that are indicative of their position within the heterocyclic structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for Methyl 3H-pyrrolizine-2-carboxylate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~160-170 |

| Pyrrolizine Ring Carbons | - | ~110-140 |

| Pyrrolizine Ring Protons | ~6.0-8.0 | - |

| -OCH₃ | ~3.7-3.9 | ~50-55 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For Methyl 3H-pyrrolizine-2-carboxylate, COSY would help trace the connectivity of the protons around the pyrrolizine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the methyl ester group to the pyrrolizine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of Methyl 3H-pyrrolizine-2-carboxylate. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nanoient.org

In the IR spectrum of Methyl 3H-pyrrolizine-2-carboxylate, characteristic absorption bands would be expected. A strong band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. spectroscopyonline.com The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the C=C and C-N bonds of the pyrrolizine ring would be observed in the fingerprint region (below 1600 cm⁻¹). researchgate.net The presence of C-H bonds would be confirmed by stretching vibrations typically appearing around 2800-3100 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a molecule like Methyl 3H-pyrrolizine-2-carboxylate, the symmetric vibrations of the pyrrolizine ring are expected to be particularly Raman active.

Table 2: Characteristic Infrared Absorption Frequencies for Methyl 3H-pyrrolizine-2-carboxylate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1700 - 1730 |

| Ester (C-O) | Stretch | 1200 - 1300 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to deduce a unique elemental formula.

For Methyl 3H-pyrrolizine-2-carboxylate (C₉H₉NO₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value that should match the calculated value to within a few parts per million (ppm), thus confirming the elemental composition of the molecule. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Table 3: Illustrative Crystallographic Data for a Pyrrolizine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0438 |

| b (Å) | 11.9359 |

| c (Å) | 12.0614 |

| β (°) | 72.670 |

| Volume (ų) | 991.65 |

Data for a related compound, {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate, is provided for illustrative purposes. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of Methyl 3H-pyrrolizine-2-carboxylate is expected to show absorption bands corresponding to π → π* transitions within the conjugated pyrrolizine ring system. The position of the absorption maximum (λmax) is indicative of the extent of conjugation in the molecule. The presence of the carboxylate group, which is also part of the conjugated system, will influence the energy of these electronic transitions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. nanoient.org

Computational and Theoretical Chemistry Investigations of Methyl 3h Pyrrolizine 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of Methyl 3H-pyrrolizine-2-carboxylate. These methods provide a molecular-level understanding of the compound's stability and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 3H-pyrrolizine-2-carboxylate, DFT calculations, often employing functionals like B3LYP and B3PW91 with various basis sets (e.g., 6-311G(d,p)), are utilized to determine its optimized molecular geometry and ground state properties. epstem.netresearchgate.net These studies involve calculating key parameters such as bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional arrangement of the atoms.

The theoretical vibrational frequencies can be computed and compared with experimental data from FTIR and Raman spectroscopy to validate the calculated structure. epstem.net Furthermore, DFT is employed to calculate other important electronic properties, including dipole moments, total energy, and Mulliken charges, which provide insights into the molecule's polarity and the charge distribution across its atoms. epstem.net

| Property | Value Range | Method |

|---|---|---|

| HOMO Energy | -5.22 to -6.24 eV | SF-TDDFT/6-311++G(d,p) |

| LUMO Energy | -0.62 to -1.84 eV | SF-TDDFT/6-311++G(d,p) |

The data in this table is based on a study of 3-methyl-pyrrole-1-carboxylic acid, a structurally related compound, and provides an illustrative example of the types of properties calculated. researchgate.net

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a highly accurate description of the electronic configuration of Methyl 3H-pyrrolizine-2-carboxylate.

These calculations are crucial for understanding the arrangement of electrons in the molecule's orbitals and for obtaining precise energies of the ground and excited states. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results from other computational techniques and for studying systems where electron correlation effects are particularly important. researchgate.net

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often referred to as frontier molecular orbitals (FMOs), is particularly insightful. libretexts.orgwikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. For Methyl 3H-pyrrolizine-2-carboxylate, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive centers.

The molecular electrostatic potential (MEP) map is another useful tool derived from these calculations. researchgate.netresearchgate.net It provides a visual representation of the charge distribution on the molecule's surface, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. scirp.org

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Computational chemistry is instrumental in modeling the pathways of chemical reactions involving Methyl 3H-pyrrolizine-2-carboxylate. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction routes. researchgate.net

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net Methods like DFT can be used to calculate the geometries and energies of reactants, products, and transition states. researchgate.net This allows for a detailed mechanistic understanding of various chemical transformations, such as cycloadditions, substitutions, or rearrangements that the molecule might undergo.

Conformational Analysis and Stereochemical Considerations

Methyl 3H-pyrrolizine-2-carboxylate may exist in different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them.

Computational methods can be used to perform a systematic search of the conformational space to locate all low-energy minima. researchgate.net This is particularly important for understanding the molecule's three-dimensional shape, which can influence its physical properties and biological activity. Stereochemical aspects, such as the presence of chiral centers, can also be investigated, and the relative stabilities of different stereoisomers can be calculated.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational changes, molecular vibrations, and interactions with solvent molecules.

Role of Methyl 3h Pyrrolizine 2 Carboxylate in Advanced Synthetic Strategies and Derivative Synthesis

Methyl 3H-pyrrolizine-2-carboxylate as a Core Building Block in Complex Heterocyclic Molecule Synthesis

The pyrrolizine framework is a foundational element in the synthesis of numerous complex heterocyclic systems. Methodologies have been developed for the efficient construction of the pyrrolizine ring system, which can then be elaborated further. For instance, one effective strategy involves the metal triflate-catalyzed addition of pyrrole (B145914) to methyl 2-oxo-4-phenylbut-3-enoate derivatives. The resulting alkylated pyrroles undergo self-cyclization upon heating to yield methyl 3-hydroxy-1-phenyl-2,3-dihydro-1H-pyrrolizine-3-carboxylate and its analogues, demonstrating a mild and accessible route to the core structure. researchgate.netclockss.org

This core building block serves as a precursor for a variety of fused heterocyclic compounds. Pyrrole-based enaminones, for example, have been utilized as key intermediates in the divergent synthesis of substituted pyrrolizines and pyrrolo[1,2-a]pyrazines. nih.gov The strategic functionalization of the pyrrolizine nucleus, such as through 3-imino-3H-pyrrolizine-2-carbonitriles, has opened pathways to densely functionalized 2,2′- and 2,3′-bipyrroles, which are valuable structures in medicinal and materials chemistry. researchgate.net These examples underscore the role of the pyrrolizine carboxylate scaffold as a versatile platform for accessing a rich diversity of complex molecular architectures.

Synthesis of Novel Pyrrolizine Derivatives and Analogues via Chemical Modification of Methyl 3H-pyrrolizine-2-carboxylate

The chemical modification of the Methyl 3H-pyrrolizine-2-carboxylate scaffold is a primary strategy for generating novel derivatives with tailored properties. These modifications can be targeted at either the carboxylate group or the bicyclic ring system, providing two distinct avenues for structural diversification. This approach has been successfully employed to synthesize new series of pyrrolizine derivatives evaluated for potential anticancer and anti-inflammatory activities. nih.govnih.govresearchgate.net

The methyl ester group of Methyl 3H-pyrrolizine-2-carboxylate is a key handle for synthetic elaboration. While direct hydrolysis can yield the corresponding carboxylic acid, the ester itself or the resulting acid can be converted into a variety of other functional groups. A common and powerful modification is its conversion to amides. For example, 6-amino-7-cyano-N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamides have been synthesized and serve as starting materials for further derivatization. nih.gov This transformation from an ester to a carboxamide significantly alters the molecule's chemical properties and has been a key step in the development of pyrrolizine-based compounds with potential pharmacological applications. nih.gov

Table 1: Examples of Carboxylate Moiety Elaboration

| Starting Material Class | Reagent/Condition | Resulting Functional Group | Reference |

|---|

The pyrrolizine ring itself is amenable to a wide range of functionalization reactions, allowing for the introduction of diverse substituents. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the resulting molecules.

Researchers have successfully introduced a variety of groups onto the pyrrolizine core. For instance, in the synthesis of potential anticancer agents, 6-amino-pyrrolizine-5-carboxamides were reacted with different acid chlorides, aldehydes, and isocyanates to produce acylated and urea derivatives. nih.gov Similarly, in the development of anti-inflammatory agents, a parent pyrrolizine was reacted with 4-tolylsulfonyl chloride, oxalyl chloride, and the acid chloride of ibuprofen to yield sulfonamide, dimer, and hybrid molecules, respectively. nih.gov Photochemical reactions have also been explored, such as the addition of dimethyl acetylenedicarboxylate (B1228247) to 3H-pyrrolizines, leading to the formation of complex polycyclic adducts. rsc.org

Table 2: Selected Reactions for Pyrrolizine Ring Functionalization

| Reagent | Reaction Type | Functional Group Introduced/Modification | Reference |

|---|---|---|---|

| Acid Chlorides | Acylation | Acylamino | nih.gov |

| Isocyanates | Addition | Urea | nih.gov |

| 4-Tolylsulfonyl chloride | Sulfonylation | Sulfonamido | nih.gov |

Development of New Synthetic Methodologies Facilitated by Methyl 3H-pyrrolizine-2-carboxylate as an Intermediate

The unique structure of pyrrolizine intermediates has facilitated the development of novel and efficient synthetic methodologies. The formation of the pyrrolizine ring via the self-cyclization of C(2) alkylated pyrroles represents a mild and effective method for accessing this heterocyclic system. researchgate.netclockss.org This intramolecular cyclization provides a strategic advantage for constructing the bicyclic core from readily available acyclic precursors.

More advanced strategies have also emerged. For example, a C–H bond activation-initiated cascade process has been developed for the synthesis of diversely functionalized pyrrolizines. rsc.org This method utilizes N-alkoxycarbamoyl pyrroles reacting with CF3-ynones, where the directing group is cleaved and transferred during the cascade, showcasing a sophisticated approach to building the pyrrolizine scaffold. rsc.org Such innovative methodologies highlight how the pursuit of pyrrolizine synthesis can drive the discovery of new and powerful chemical transformations.

Stereoselective Synthesis Utilizing Methyl 3H-pyrrolizine-2-carboxylate as a Chiral Precursor

Controlling stereochemistry is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. The pyrrolizine scaffold has been a target for stereoselective synthesis, aiming to produce enantiomerically pure compounds. Although direct use of Methyl 3H-pyrrolizine-2-carboxylate as a chiral precursor is not extensively detailed, related strategies demonstrate the feasibility of achieving high stereocontrol in pyrrolizine synthesis.

A notable example is the organocatalytic asymmetric cascade aza-Michael–aldol reaction between α-branched α,β-unsaturated aldehydes and 2-(trifluoroacetyl)pyrroles. researchgate.net This methodology allows for the synthesis of new, chiral pyrrolizine-based triheterocycles with high enantioselectivities (90–95% ee) and excellent diastereoselectivities (dr up to >20:1). researchgate.net The resulting products contain three contiguous stereogenic centers, including two chiral quaternary centers, which are challenging synthetic targets. researchgate.net Such advances in asymmetric catalysis provide a powerful tool for accessing optically pure pyrrolizine derivatives, which is essential for investigating their biological activities.

Future Research Directions and Emerging Paradigms for Methyl 3h Pyrrolizine 2 Carboxylate

Unexplored Reactivity Patterns and Mechanistic Pathways

While significant progress has been made in synthesizing the pyrrolizine skeleton, many of its reactivity patterns remain to be explored. Current successful methods often rely on cascade reactions, such as the isothiourea-catalyzed intramolecular Michael addition-lactonisation sequence. nih.govresearchgate.net A proposed catalytic cycle for such a transformation involves the formation of a mixed anhydride, generation of an acyl ammonium (B1175870) ion, deprotonation to an ammonium enolate, and subsequent intramolecular Michael addition. nih.gov

Future research should venture into uncharted territory, such as light-driven photocatalytic reactions. Strategies involving visible-light photocatalysis have proven effective for constructing related nitrogen-containing heterocycles like 1-pyrrolines through formal [3+2] cycloadditions. researchgate.net Investigating similar photocatalytic annulations or functionalizations of the Methyl 3H-pyrrolizine-2-carboxylate core could unlock novel synthetic pathways.

Mechanistic elucidation also presents a fertile ground for investigation. Detailed studies, including fluorescence quenching and triplet energy transfer blocking experiments, can help distinguish between different potential pathways, such as those involving diradical intermediates versus polar mechanisms. acs.org A deeper understanding of the reaction mechanism is crucial for overcoming existing challenges, such as competitive side reactions like Friedel-Crafts acylation, and for rationally designing more efficient and selective syntheses. researchgate.net

Advanced Catalytic Systems for Enantioselective and Diastereoselective Transformations

The asymmetric synthesis of pyrrolizine derivatives is of paramount importance due to their prevalence in biologically active molecules. nih.gov Recent breakthroughs have demonstrated the power of organocatalysis in achieving high levels of stereocontrol. For instance, isothiourea catalysts like benzotetramisole have been used to synthesize a range of cis-pyrrolizine carboxylate derivatives with outstanding diastereoselectivity and enantioselectivity. nih.govrsc.org Similarly, chiral BINOL-derived phosphoric acids have been successfully employed in enantioselective [6+2]-cycloadditions to generate highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

Despite these successes, the development of advanced catalytic systems remains a key objective. Future work should focus on:

Accessing Alternative Diastereomers: Current methods predominantly yield the cis-diastereomer. nih.govrsc.org New catalytic systems are needed to selectively access the corresponding trans-isomers, thereby expanding the available chemical space.

Novel Catalytic Platforms: Exploration of other catalytic manifolds, including those based on earth-abundant metals or biocatalysis, could provide alternative routes with different reactivity and selectivity profiles.

Post-Synthethic Modification: Developing catalytic methods for the selective functionalization of the pre-formed pyrrolizine ring would be highly valuable for generating diverse libraries of compounds.

Table 1: Performance of Selected Catalytic Systems in Pyrrolizine Synthesis

Catalyst System Reaction Type Key Stereochemical Outcome Example Yield/Selectivity Reference Isothiourea (Benzotetramisole) Intramolecular Michael Addition-Lactonisation cis-pyrrolizine carboxylates Up to >95:5 dr, >98:2 er [1, 2] BINOL-Phosphoric Acid [6+2] Cycloaddition 2,3-dihydro-1H-pyrrolizin-3-ols Good yields, high dr and er acs.org Cinchona Alkaloid-based Catalysts Domino Michael-Aldol Cyclization Densely substituted 2,3-dihydro-1H-pyrrolizines Not specified acs.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly shaping modern synthetic strategies. dergipark.org.tr These principles advocate for processes that minimize waste, reduce energy consumption, and use safer, renewable materials. msu.edu Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is a powerful technology that aligns with these goals. nih.gov

The synthesis of Methyl 3H-pyrrolizine-2-carboxylate is well-suited for adaptation to flow chemistry platforms. The advantages include:

Enhanced Control and Safety: Flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility and the ability to safely handle highly reactive intermediates. nih.gov

Increased Efficiency: Multiple synthetic steps can be combined into a single, continuous "telescoped" process, eliminating the need for intermediate isolation and purification, thus saving time and resources. nih.govsyrris.com

Scalability: Flow processes can be scaled up more easily and reliably than batch reactions, facilitating production from laboratory to pilot-plant scales. nih.gov

Beyond flow chemistry, other green methodologies can be applied. Cascade reactions using earth-abundant and less toxic metal catalysts, such as iron, have been developed for the synthesis of related N-heterocycles like pyrroles. nih.gov Future research should aim to develop similar sustainable cascade processes for pyrrolizine synthesis, utilizing greener reductants like formic acid or molecular hydrogen and replacing hazardous solvents with more environmentally benign alternatives. nih.govjddhs.com

Table 2: Comparison of Batch vs. Potential Flow Synthesis for Pyrrolizine Derivatives

Parameter Traditional Batch Synthesis Potential Flow Synthesis Process Control Limited control over mixing and temperature gradients. Precise control over reaction conditions (temp, pressure, time). msu.edu Safety Potential for thermal runaway; handling of unstable intermediates can be hazardous. Small reactor volumes enhance safety; unstable intermediates can be generated and used in situ. msu.edu Efficiency Multi-step processes require manual workup and purification at each stage. Enables "telescoping" of multiple reaction steps, reducing overall process time. nih.gov Scalability Scaling up can be non-linear and require re-optimization. More straightforward scalability by "numbering up" or "sizing up" reactors. msu.edu Sustainability Often generates significant solvent and reagent waste. Reduces waste, improves energy efficiency, and allows for easier catalyst recycling. dergipark.org.tr

Computational Predictions for Novel Derivatives and Their Chemical Behavior

Computational chemistry has become an indispensable tool in modern synthesis. For pyrrolizine systems, computational analysis has already been instrumental in providing insight into reaction mechanisms and the origins of stereocontrol. nih.gov Studies have successfully predicted that the formation of the cis-stereoisomer is both kinetically and thermodynamically favored in the isothiourea-catalyzed synthesis of pyrrolizine carboxylates. researchgate.netrsc.org

The future of computational work in this area lies in its predictive power. Emerging paradigms include:

De Novo Design: Using molecular modeling and docking simulations to design novel pyrrolizine derivatives with specific, pre-determined biological or material properties. nih.gov

Predicting Biological Targets: Machine-learning approaches and similarity searches can be used to predict the molecular targets of new compounds, as has been demonstrated for the broader class of pyrrolizidine (B1209537) alkaloids. nih.gov This can help guide experimental screening and uncover new therapeutic applications.

Reactivity Mapping: Advanced computational models can be used to predict the reactivity of different positions on the pyrrolizine ring, guiding the design of selective functionalization reactions and exploring unexplored reactivity patterns.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving Methyl 3H-pyrrolizine-2-carboxylate

The development of robust analytical methods is crucial for both reaction optimization and quality control. For related pyrrolizidine alkaloids, liquid chromatography coupled to mass spectrometry (LC-MS) has been established as the analytical "gold standard." researchgate.net While effective for final product analysis, this approach provides limited information about what happens during the reaction itself.

A significant future direction is the development and implementation of advanced analytical techniques for the in situ monitoring of reactions. By integrating analytical tools directly into the reaction vessel or flow stream, chemists can gain real-time insights into reaction kinetics, the formation and consumption of intermediates, and the generation of byproducts. nih.gov

Potential techniques for integration include:

In-line Spectroscopy: Methods such as FT-IR and Raman spectroscopy can monitor the concentration of key functional groups in real-time.

Process Mass Spectrometry: Provides continuous data on the molecular weight of species present in the reaction mixture.

Automated HPLC Sampling: Coupling a reactor to an HPLC system via an automated sampling loop allows for quasi-continuous monitoring of the reaction profile.

These advanced techniques are essential for rapidly optimizing complex multi-variable systems, such as those found in flow chemistry, and for gaining a fundamental understanding of the mechanistic pathways that govern the synthesis of Methyl 3H-pyrrolizine-2-carboxylate.

Q & A

What are the common synthetic routes for Methyl 3H-pyrrolizine-2-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Focus

Methyl 3H-pyrrolizine-2-carboxylate is typically synthesized via cyclization of pyrrole derivatives or through multi-step reactions involving intermediates like 5-aroyl-pyrrol-2-yl methanedicarboxylates. Key steps include refluxing precursors (e.g., diethyl (5-benzoylpyrrol-2-yl)methanedicarboxylate) with catalysts such as tetrabutylammonium bromide in 1,2-dichloroethane, followed by hydrolysis and decarboxylation . Solvent choice (e.g., dichloroethane), temperature control (reflux conditions), and catalyst selection significantly impact yield and purity. For example, prolonged reflux (>24 hours) may degrade intermediates, reducing yield .

How can Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) resolve structural ambiguities in Methyl 3H-pyrrolizine-2-carboxylate derivatives?

Basic Research Focus

NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY) identifies substituent positions and ring puckering conformations. For instance, coupling constants in ¹H-NMR distinguish equatorial vs. axial protons in pyrrolizine rings, while ¹³C-NMR confirms ester carbonyl resonance (~165–170 ppm). High-resolution MS validates molecular formulas, particularly for halogenated derivatives (e.g., bromo or iodo substituents). Discrepancies between theoretical and observed spectra may indicate tautomerism or impurities, necessitating further purification (e.g., recrystallization) .

What crystallographic strategies are recommended for validating the three-dimensional structure of Methyl 3H-pyrrolizine-2-carboxylate?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is the gold standard. SHELXD solves phase problems via dual-space methods, while SHELXL refines structures against high-resolution data. Key parameters include:

- R-factor optimization : Aim for R1 < 5% for high confidence.

- Thermal displacement parameters : Anisotropic refinement reduces model bias.

- Validation tools : PLATON or CCDC Mercury check for missed symmetry (e.g., twinning) and hydrogen bonding networks .

For non-planar rings, Cremer-Pople puckering parameters quantify deviations from planarity, critical for understanding conformational stability .

How can researchers mitigate challenges in isolating intermediates during multi-step synthesis of Methyl 3H-pyrrolizine-2-carboxylate analogs?

Advanced Research Focus

Intermediates like 2-benzoyl-[3-bromo-3,3-di(ethoxycarbonyl)propyl]pyrrole are prone to degradation due to labile bromine or ester groups. Strategies include:

- Low-temperature quenching : Prevents exothermic side reactions.

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–40% EtOAc) for rapid separation.

- In-situ monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, minimizing over-reaction .

How should researchers address contradictions between computational models and experimental data for Methyl 3H-pyrrolizine-2-carboxylate’s electronic properties?

Advanced Research Focus

Discrepancies in HOMO-LUMO gaps or dipole moments often arise from solvent effects or basis-set limitations in DFT calculations. To resolve:

- Include implicit solvation models (e.g., PCM or SMD) in Gaussian or ORCA simulations.

- Benchmark basis sets : Compare B3LYP/6-31G(d) vs. def2-TZVP results.

- Validate with UV-Vis spectroscopy : Experimental λmax values refine computational excitation energies .

What reaction conditions optimize the synthesis of halogenated Methyl 3H-pyrrolizine-2-carboxylate derivatives?

Advanced Research Focus

Halogenation (e.g., bromination or iodination) requires careful control of electrophilic agents. For example:

- Bromine in acetic acid : Generates 5-bromo derivatives but risks over-halogenation.

- N-Iodosuccinimide (NIS) : Selective iodination at room temperature in DMF.

- Catalyst screening : Lewis acids like FeCl3 improve regioselectivity .

How can ring-puckering analysis enhance understanding of Methyl 3H-pyrrolizine-2-carboxylate’s conformational dynamics?

Advanced Research Focus

Cremer-Pople puckering coordinates (Q, θ, φ) quantify non-planarity in five-membered rings. For example:

- Q (amplitude) : Measures deviation from planarity (e.g., Q > 0.5 Å indicates significant puckering).

- θ and φ angles : Distinguish envelope vs. twist conformations.

Molecular dynamics simulations (MD) at 298 K in explicit solvent (e.g., water or DMSO) reveal dominant conformers under physiological conditions .

What methodologies are recommended for assessing the toxicity and stability of Methyl 3H-pyrrolizine-2-carboxylate in biological systems?

Advanced Research Focus

While existing data on ecotoxicity are limited (e.g., no OECD 207 data), researchers should:

- Perform Ames tests : Screen for mutagenicity using TA98 and TA100 strains.

- Conduct forced degradation studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.

- Use LC-MS/MS : Quantify metabolites in hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.